3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea
Description
3-({1,4-Dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea is a urea derivative characterized by a spirocyclic 1,4-dioxaspiro[4.4]nonane moiety linked via a methylene group to the phenylurea scaffold.
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(17-12-6-2-1-3-7-12)16-10-13-11-19-15(20-13)8-4-5-9-15/h1-3,6-7,13H,4-5,8-11H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMPHAKVKYJSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with phenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Urea Derivatives
- N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide (C₁₆H₁₉N₃O₆): This compound shares the 1,4-dioxaspiro[4.4]nonane core but replaces the phenylurea group with a nitrophenyl-ethanediamide moiety. The nitro group may confer redox activity, differentiating its reactivity .
- 3-[3-(Dimethylamino)propyl]-1-phenylurea: A structurally simpler analog lacking the spirocyclic system. Its safety profile indicates low acute toxicity but undefined chronic hazards, contrasting with the spiro compound’s uncharacterized toxicology.
Spirocyclic Non-Urea Compounds
- Propanoic acid, 3-(2,3,6-trimethyl-1,4-dioxaspiro[4.4]non-7-yl)-, methyl ester: This spirocyclic ester demonstrated strong binding to cancer targets (e.g., EGFR: -6.4 kcal/mol) in molecular docking studies. Its ester group and methyl substitutions may enhance membrane permeability compared to the phenylurea derivative .
(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid :
Features a larger spiro ring (dioxaspiro[4.5]) and an acrylic acid group, enabling conjugation chemistry. The unsaturated bond introduces planar rigidity, contrasting with the saturated spiro[4.4] system in the target compound .
Key Observations :
- The spiro[4.4]nonane system in the target compound may offer superior metabolic stability over non-spiro ureas due to reduced conformational flexibility .
- Compounds with ester or acrylic acid substituents (e.g., propanoic acid derivative) exhibit stronger target affinity, suggesting that functional group tuning could enhance the phenylurea derivative’s efficacy .
Biological Activity
3-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-1-phenylurea is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and activity profiles of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound is characterized by its molecular formula and a molecular weight of approximately 280.33 g/mol. The structural uniqueness arises from the presence of the spirocyclic moiety, which is known to influence biological interactions significantly.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Spirocyclic Core : The synthesis begins with the cyclization of a diol and a ketone under acidic conditions to form the spirocyclic core.
- Functionalization : The core is then functionalized with a methyl group through methylation reactions.
- Amide Bond Formation : Finally, the compound is completed by coupling the functionalized spirocyclic core with a phenyl group via an amide bond.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Studies have shown that derivatives of compounds containing dioxaspiro structures can exhibit significant antibacterial effects against various strains of bacteria:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative Bacteria : Limited activity noted against Pseudomonas aeruginosa and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Dioxaspiro Urea | S. aureus | 625 µg/mL |
| 3-Dioxaspiro Urea | E. faecalis | 1250 µg/mL |
Antifungal Activity
The compound has also been tested for antifungal activity:
- Significant effectiveness was observed against Candida albicans, with MIC values indicating potent inhibition.
Anticancer Activity
Emerging research suggests that compounds similar to this compound may induce apoptosis in cancer cells through:
- Mitochondrial Pathways : Induction of reactive oxygen species (ROS) leading to cell death.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : Binding to specific enzymes or receptors that modulate their activity.
- Reduction Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Case Studies
Recent studies have highlighted the therapeutic potential of dioxaspiro compounds in drug development:
- Study on Antibacterial Properties : A series of dioxaspiro derivatives were synthesized and tested for their antibacterial properties against clinical isolates, demonstrating significant efficacy against resistant strains.
- Anticancer Evaluation : In vitro studies showed that certain derivatives led to increased apoptosis in cancer cell lines compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
